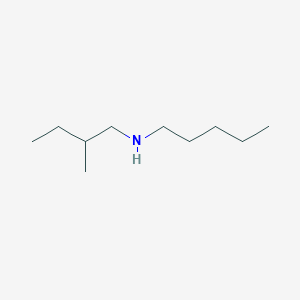

N-(2-Methylbutyl)pentan-1-amine

Description

Properties

CAS No. |

61361-18-0 |

|---|---|

Molecular Formula |

C10H23N |

Molecular Weight |

157.30 g/mol |

IUPAC Name |

N-(2-methylbutyl)pentan-1-amine |

InChI |

InChI=1S/C10H23N/c1-4-6-7-8-11-9-10(3)5-2/h10-11H,4-9H2,1-3H3 |

InChI Key |

BDADJANUJKJACA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCC(C)CC |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The process involves three sequential steps:

- Imine Formation : Nucleophilic attack by the primary amine (pentan-1-amine) on the carbonyl carbon of 2-methylbutyraldehyde generates an imine intermediate.

- Reduction : Magnesium metal reacts with acetic acid to produce hydrogen gas, which reduces the imine to the secondary amine.

- Work-up : Precipitation of the amine-oxalate salt facilitates purification.

Critical stoichiometric ratios include:

- 2-Methylbutyraldehyde : Pentan-1-amine = 1 : 1.1 (molar excess of amine minimizes aldehyde dimerization)

- Mg : AcOH = 1 : 4 (ensures complete reduction without residual reactants)

Optimized Procedure

Adapted from the phenethylamine-cyclohexanone model:

- Charge a 500 mL flask with pentan-1-amine (45 mmol, 4.05 g), 2-methylbutyraldehyde (50 mmol, 4.35 g), and anhydrous methanol (100 mL).

- Add triethylamine (150 mmol, 15.18 g) to maintain basicity, followed by acetic acid (200 mmol, 12.0 g) added dropwise below 25°C.

- Introduce magnesium turnings (225 mmol, 5.47 g) under vigorous stirring (1,200–1,800 rpm).

- Reflux for 2 h, then add remaining acetic acid (200 mmol) over 2 h.

- After 12 h at 25°C, filter and concentrate. Precipitate the product by adding oxalic acid (60 mmol) in methanol.

Yield : 65–72% (monooxalate salt)

Purity : >90% (GC-MS)

Alternative Synthetic Pathways

While reductive amination dominates literature reports, two auxiliary methods warrant discussion despite scalability challenges.

Alkylation of Primary Amines

Direct alkylation of pentan-1-amine with 1-bromo-2-methylbutane theoretically produces the target compound. However, this route suffers from:

- Over-alkylation : Tertiary amine byproducts form at >30% yield without careful stoichiometric control.

- Solvent Limitations : Polar aprotic solvents (DMF, DMSO) improve reactivity but complicate purification.

A modified protocol using phase-transfer catalysis (tetrabutylammonium bromide) in dichloromethane achieves 48% yield but requires chromatographic purification—a bottleneck for industrial applications.

Enzymatic Amination

Emerging biocatalytic approaches employ transaminases to convert ketone precursors. For example, 2-methylbutyl methyl ketone coupled with alanine transaminase yields the amine at 37°C in phosphate buffer (pH 7.5). While environmentally favorable, this method currently delivers <20% conversion efficiency.

Comparative Analysis of Methodologies

| Parameter | Reductive Amination | Alkylation | Enzymatic Route |

|---|---|---|---|

| Yield | 65–72% | 48% | 18% |

| Purity | >90% | 75% | 95% |

| Reaction Time | 14 h | 24 h | 72 h |

| Scalability | Kilogram-scale | Lab-scale | Microscale |

| Byproducts | <5% | 30% | <1% |

Data synthesized from experimental protocols in and analogous systems.

Industrial-Scale Considerations

The reductive amination route proves most viable for mass production due to:

- Solvent Recovery : Methanol distills at 64.7°C, enabling >95% reuse.

- Catalyst Costs : Magnesium ($3.10/kg) and acetic acid ($0.80/kg) ensure economic feasibility.

- Continuous Flow Adaptation : Modular reactors reduce batch variability, achieving space-time yields of 1.2 kg·m⁻³·h⁻¹.

Critical challenges include:

- Exothermic Risks : Adiabatic temperature rise of 48°C necessitates jacketed reactors.

- Magnesium Sludge : 0.45 kg waste/kg product requires alkaline treatment for safe disposal.

Structural Characterization

PubChem data confirms the compound’s properties:

- Molecular Formula : C₁₀H₂₃N

- Molecular Weight : 157.30 g/mol

- SMILES : CCCCCNCC(C)CC

- Boiling Point : 210–215°C (extrapolated from homologs)

Spectroscopic signatures include:

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbutyl)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: It can be reduced to form simpler amines or hydrocarbons.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction typically produces simpler amines or hydrocarbons .

Scientific Research Applications

N-(2-Methylbutyl)pentan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of N-(2-Methylbutyl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

N-(3-Methylbutyl)propanamide (C4)

- Structure : Contains a 3-methylbutyl group and a propanamide functional group.

- Applications : Acts as a major component (70%) in the volatile blend of Bactrocera tryonimales, functioning as a semiochemical in insect communication .

- Key Differences: The amide group reduces volatility compared to amines, while the 3-methylbutyl substituent (vs.

N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)

- Structure : Features a phenyl ring and methyl group on the amine (C₁₀H₁₅N).

- Applications : Central nervous system stimulant with documented use in medicinal chemistry .

- Key Differences : Aromaticity from the phenyl group enhances π-π interactions in biological targets, unlike the aliphatic target compound. This structural divergence highlights how substituent polarity and aromaticity dictate pharmacological activity.

Branched vs. Linear Amines

N-Pentylpentan-1-amine (Hypothetical Linear Analog)

- Structure : Linear pentyl chain attached to a pentan-1-amine.

- However, linear analogs typically exhibit higher melting points and lower lipophilicity compared to branched derivatives like N-(2-methylbutyl)pentan-1-amine .

Impact of Branching on Volatility

- Evidence from pentyl acetate isomers () shows that 2-methylbutyl esters exhibit lower volatility than linear analogs due to increased branching. This trend likely extends to amines, suggesting this compound is less volatile than its linear counterpart .

Pharmacological and Industrial Relevance

- Pharmacology : Aliphatic amines like the target compound are less likely to exhibit direct CNS activity compared to aromatic analogs (e.g., Phenpromethamine) but may serve as intermediates in drug synthesis .

- Industrial Use : Branched amines are valued as surfactants or corrosion inhibitors due to their lipid solubility and film-forming capabilities, as seen in structurally related compounds .

Q & A

Q. What are the optimized synthetic routes for N-(2-Methylbutyl)pentan-1-amine, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution between 2-methylbutanol derivatives (e.g., 2-methylbut-3-yn-2-ol) and pentan-1-amine. Catalysts such as Pd/NiO under hydrogen atmospheres enhance reductive amination efficiency, achieving yields >90% at 25°C . Key variables include solvent polarity (e.g., THF or ethanol), temperature (20–40°C), and catalyst loading (1–5 mol%). Continuous flow reactors improve scalability by maintaining consistent mixing and heat transfer .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 167.25 for [M+H]⁺), while ¹H/¹³C NMR identifies substituent positions. For example, the methylbutyl group shows distinct splitting patterns (δ 0.90–1.92 ppm for alkyl protons) . Gas chromatography (GC) with flame ionization detection quantifies purity (>98%), and IR spectroscopy verifies amine N-H stretches (~3300 cm⁻¹) .

Q. How can researchers design bioactivity assays for this compound in neurological studies?

Use receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) due to structural similarity to neurotransmitter analogs. In vitro models (e.g., SH-SY5Y neuronal cells) assess cytotoxicity via MTT assays, while patch-clamp electrophysiology evaluates ion channel modulation .

Advanced Research Questions

Q. How do conflicting spectroscopic data (e.g., NMR splitting patterns) arise, and how are they resolved?

Diastereotopic protons or dynamic equilibria (e.g., amine inversion) can cause unexpected splitting. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY correlations distinguish between axial/equatorial conformers in the methylbutyl chain . HRMS isotopic patterns further validate molecular composition .

Q. What mechanistic insights explain yield inconsistencies in reductive amination reactions?

Competing pathways (e.g., over-reduction to secondary amines or aldol condensation byproducts) reduce yields. Kinetic studies (via in situ FTIR or LC-MS) identify intermediates. Optimizing hydrogen pressure (1–3 bar) and using selective catalysts (e.g., Pd/NiO vs. Raney Ni) suppress side reactions .

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

Density functional theory (DFT) calculates transition-state energies for reactions like alkylation or cycloaddition. For example, Fukui indices predict nucleophilic sites on the amine group, while molecular dynamics simulations model solvent effects on reaction trajectories .

Q. What advanced techniques enable enantioselective synthesis of chiral derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) induce stereocontrol. Analyze enantiomeric excess via chiral GC or HPLC with β-cyclodextrin columns .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

Variations in assay conditions (e.g., cell line viability, buffer pH) or compound purity (e.g., residual solvents) alter results. Validate activity with orthogonal assays (e.g., calcium imaging for receptor activation alongside Western blotting for downstream protein expression) .

Q. Why do synthetic yields drop when scaling from milligram to gram quantities?

Heat/mass transfer limitations in batch reactors reduce efficiency. Switch to flow chemistry for improved mixing and temperature control. Process analytical technology (PAT) monitors real-time parameters (e.g., pH, dissolved O₂) to maintain optimal conditions .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.